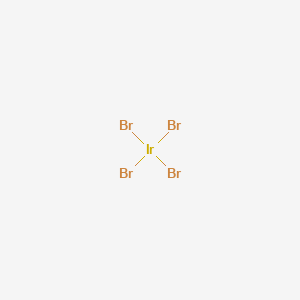
Iridium tetrabromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iridium tetrabromide is a binary inorganic chemical compound composed of iridium and bromine, with the chemical formula IrBr₄This compound forms black crystalline solids and is soluble in water and alcohol . This compound is a salt of iridium metal and hydrobromic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iridium tetrabromide can be synthesized by dissolving iridium (IV) oxide in hydrobromic acid. The chemical reaction for this synthesis is as follows:
IrO2+4HBr→IrBr4+2H2O
This reaction involves the dissolution of iridium (IV) oxide in hydrobromic acid, resulting in the formation of this compound and water .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis route involving iridium (IV) oxide and hydrobromic acid is a standard laboratory method that can be scaled up for industrial purposes.
Analyse Des Réactions Chimiques
Hydrolysis in Aqueous Environments
IrBr₄ reacts exothermically with water to form iridium(IV) hydroxide and hydrobromic acid:
IrBr4+4H2O→Ir OH 4+4HBr
The reaction highlights the compound’s instability in aqueous media, with complete hydrolysis observed under standard conditions .
Thermal Decomposition
Upon heating (>200°C), IrBr₄ decomposes into elemental iridium and bromine gas:
IrBr4→Ir+2Br2
This endothermic process underscores its limited thermal stability, making it unsuitable for high-temperature applications .
Comparative Reactivity with Other Iridium Halides
The table below contrasts IrBr₄’s properties with related iridium halides:
| Compound | Formula | Oxidation State | Reactivity with Water | Thermal Stability |
|---|---|---|---|---|
| This compound | IrBr₄ | +4 | Hydrolyzes completely | Decomposes >200°C |
| Iridium tribromide | IrBr₃ | +3 | Resistant | Stable ≤300°C |
| Iridium hexafluoride | IrF₆ | +6 | Violent hydrolysis | Stable ≤150°C |
Key observations:
Applications De Recherche Scientifique
Catalysis
Iridium compounds, including iridium tetrabromide, are recognized for their catalytic properties in various chemical reactions. They serve as precursors for the synthesis of iridium-based catalysts, which are pivotal in organic transformations.
Catalytic Reactions
- Hydrogenation : this compound can be utilized in hydrogenation reactions where it acts as a catalyst to facilitate the addition of hydrogen to unsaturated compounds.
- Cross-Coupling Reactions : It is also employed in cross-coupling reactions, such as Suzuki and Heck reactions, which are essential for forming carbon-carbon bonds.
Case Study: Iridium-Catalyzed Hydrogenation
A study demonstrated that this compound, when combined with phosphine ligands, exhibited enhanced activity in the hydrogenation of alkenes, showcasing its effectiveness as a catalyst in organic synthesis .
Phototherapy
Iridium complexes have gained attention in the field of phototherapy, particularly for cancer treatment. This compound's unique electronic properties make it suitable for developing photodynamic therapy (PDT) agents.
Case Study: NIR Iridium Complexes
Recent research highlighted the development of near-infrared (NIR) iridium complexes derived from this compound that effectively target cancer cells through ROS production when exposed to specific wavelengths of light . The study reported a significant reduction in tumor volumes in treated mice, indicating the compound's potential as a therapeutic agent.
Materials Science
This compound is also explored for its applications in materials science due to its unique structural properties.
Synthesis of Advanced Materials
- Nanostructured Materials : Researchers are investigating the use of this compound in synthesizing nanostructured materials that exhibit enhanced optical and electronic properties.
- Thin Films : The compound can be used to create thin films for electronic devices due to its stability and conductivity.
Mécanisme D'action
The mechanism of action of iridium tetrabromide, particularly in biological systems, involves its interaction with cellular components. Iridium-based compounds have been shown to induce reactive oxygen species (ROS) and cause DNA damage, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the upregulation of antioxidant responses and the induction of DNA damage response pathways .
Comparaison Avec Des Composés Similaires
Osmium Tetrabromide: Similar to iridium tetrabromide in terms of chemical composition and properties.
Iridium (III) Bromide: Another bromide compound of iridium, but with a different oxidation state and chemical behavior.
Uniqueness of this compound: this compound is unique due to its specific oxidation state (IV) and its ability to form stable complexes with various ligands. Its high solubility in water and alcohol, along with its reactivity with water and heat, make it distinct from other iridium and bromide compounds .
Propriétés
Numéro CAS |
7789-64-2 |
|---|---|
Formule moléculaire |
Br4Ir-4 |
Poids moléculaire |
511.83 g/mol |
Nom IUPAC |
iridium;tetrabromide |
InChI |
InChI=1S/4BrH.Ir/h4*1H;/p-4 |
Clé InChI |
FEXLMHKSCOCEFZ-UHFFFAOYSA-J |
SMILES |
Br[Ir](Br)(Br)Br |
SMILES canonique |
[Br-].[Br-].[Br-].[Br-].[Ir] |
Key on ui other cas no. |
7789-64-2 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















